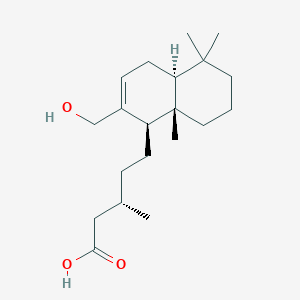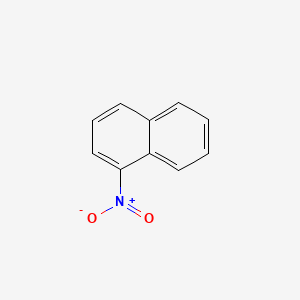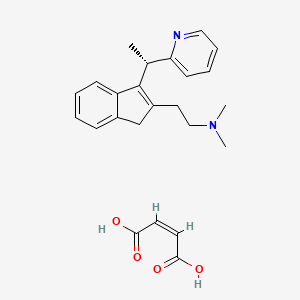
Bendamustine D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendamustine D4 is the deuterium labeled Bendamustine(SDX-105), which is an alkylating agent.
Aplicaciones Científicas De Investigación
1. Synthesis and Mechanism
Bendamustine D4, a variant of Bendamustine, is noted for its use in cancer therapy. It has been synthesized using DCl as a catalyst and D2O as a deuterium source, resulting in high deuterium incorporation. This synthesis is significant for supporting clinical studies involving stable isotope-labeled bendamustine (Liu, Qin, & Zhang, 2018).
2. Cytotoxic Properties
Research has shown that Bendamustine displays unique cytotoxicity patterns, distinct from other DNA-alkylating agents. Its mechanisms include DNA-damage stress response activation, apoptosis induction, mitotic checkpoint inhibition, and induction of mitotic catastrophe. Notably, Bendamustine activates a base excision DNA repair pathway, unlike other alkylators (Leoni et al., 2008).
3. Efficacy in Cancer Treatment
Bendamustine has shown efficacy in treating various forms of cancer, including indolent and transformed non-Hodgkin's lymphoma, with notable response rates even in heavily pretreated patients (Friedberg et al., 2008).
4. Combination Therapies
The compound is useful in combination therapies due to its multiple actions and cell cycle effects. It has been suggested for use in combination regimens, with the sequence of administration playing a significant role (Gandhi, 2002).
5. Activity in Specific Cancer Cell Lines
Bendamustine's cytotoxic efficacy has been characterized in leukemia and breast cancer cell lines, showing preferential activity against leukemic cells of lymphoid origin and inducing apoptosis in specific cell lines (Konstantinov et al., 2002).
6. Stability and Anticancer Efficacy Enhancement
A study focused on improving the stability and efficacy of bendamustine through a PEG-PLGA co-polymeric nanoparticulate approach, resulting in a significant increase in stability, reduced toxicity, and enhanced anticancer activity against various cancerous cells (Khan et al., 2016).
7. Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of Bendamustine in the context of hematopoietic cell transplantation (HCT), showing its potential to reduce transplant side effects and promote anti-cancer effects (Stokes et al., 2021).
Propiedades
Fórmula molecular |
C16H17D4Cl2N3O2 |
|---|---|
Peso molecular |
362.29 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1191564.png)